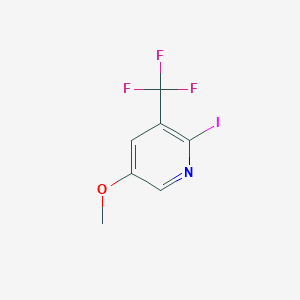

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine

Description

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by three distinct substituents: an iodine atom at position 2, a methoxy group at position 5, and a trifluoromethyl group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric effects imparted by its substituents. The methoxy group contributes to solubility and modulates electronic properties through its electron-donating nature .

Properties

IUPAC Name |

2-iodo-5-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)6(11)12-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJVOJUFLYQGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Derivatives

Method Overview:

The core approach involves halogenating pyridine rings, particularly at the 2- and 3-positions, followed by introducing the trifluoromethyl group. This process often employs vapor-phase chlorination or iodination techniques, utilizing catalysts such as transition metal fluorides or iron-based catalysts.

- Starting Material: Pyridine derivatives such as 2-chloropyridine, 2-iodopyridine, or methyl-substituted pyridines.

- Halogenation:

- Vapor-phase chlorination or iodination at elevated temperatures (typically 350–520°C).

- Use of chlorine or iodine gases, with reaction conditions tailored to favor mono-halogenation.

- Product Yield:

Data Table 1: Vapor-phase Halogenation Yields

| Substrate | Reaction Temperature (°C) | Major Product | Yield (Peak Area %) |

|---|---|---|---|

| 3-Picoline | 335–380 | Trifluoromethylpyridine | 86.4% |

| 2-Picoline | 350–450 | 2-Chloro-4-iodo-5-methylpyridine | Up to 71.3% |

| 4-Picoline | 380–380 | Similar to 3-picoline | 7.4% (minor) |

Sequential Functionalization

Method Overview:

This approach involves stepwise modification:

- Starting from 2-chloropyridine, nitration yields 2-nitro derivatives.

- Reduction produces amino derivatives.

- Diazotization followed by iodination yields the target compound.

Data Table 2: Typical Reaction Conditions for Sequential Functionalization

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | 0–25°C | Nitro derivative | Variable |

| Reduction | Iron powder, acetic acid | Reflux | Amino derivative | >80 |

| Diazotization & Iodination | Sodium nitrite, sodium iodide | 0–5°C | 2-Iodo-5-methoxy derivatives | 70–85 |

Notes on Industrial Scalability and Optimization

- Catalyst Selection: Transition metal catalysts such as FeF₃ or CuI are preferred for their activity and cost-effectiveness.

- Reaction Environment: Vapor-phase reactions under controlled temperature and pressure conditions optimize selectivity and yield.

- Purification: Flash chromatography and distillation are employed for purification, with yields typically exceeding 70% in optimized processes.

Summary and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Remarks |

|---|---|---|---|---|

| Vapor-phase halogenation | High selectivity, scalable | Requires high temperature | Up to 86.4% | Suitable for large-scale production |

| Sequential nitration/reduction/iodination | High regioselectivity | Multi-step, time-consuming | 70–85% | Good for specific derivatives |

| Direct trifluoromethylation + iodination | One-pot potential, modern approach | Requires specialized reagents | 60–80% | Emerging method, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can participate in oxidation or reduction reactions under appropriate conditions.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Structure

- Molecular Formula : C_8H_6F_3INO

- CAS Number : 1807053-88-8

- Molecular Weight : 293.04 g/mol

Medicinal Chemistry

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in electrophilic aromatic substitutions enhances the development of new drugs.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents. For instance, modifications of the pyridine structure have shown potential against viral infections, indicating its role as a precursor in drug development .

Agrochemicals

The compound serves as a building block for agrochemicals, particularly herbicides and insecticides. Its trifluoromethyl group contributes to increased biological activity and stability.

Case Study: Herbicide Development

In studies focused on herbicide formulation, this compound has been integrated into herbicidal compounds that exhibit enhanced efficacy against target weeds while minimizing environmental impact .

Material Science

The unique properties of this compound allow it to be used in the synthesis of advanced materials, including polymers and catalysts.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Electrophilic Aromatic Substitution

The presence of the iodine atom makes the compound a good candidate for electrophilic aromatic substitution reactions. This process is crucial for modifying the pyridine ring to create derivatives with specific biological activities.

Reductive Homocoupling Reactions

Recent studies have explored the use of this compound in reductive homocoupling reactions, demonstrating its versatility in forming complex molecular architectures .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Substitution | TBAI catalyst at 80 °C | Up to 95% |

| Reductive Homocoupling | Cyrene™ solvent | 99% pure |

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

Substituent Variations and Physicochemical Properties

The structural and functional properties of pyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

| Compound Name | Substituents (Positions) | Molecular Weight | Melting Point (°C) | Key Properties/Applications |

|---|---|---|---|---|

| 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine | I (2), OCH₃ (5), CF₃ (3) | ~323.0* | Not reported | Cross-coupling precursor, drug discovery |

| 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | Cl (2), I (5), CF₃ (3) | 239.44 | 99 | Intermediate in agrochemical synthesis |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | NH₂ (2), I (3), CF₃ (5) | 288.0 | Not reported | Pharmaceutical intermediate ($400/g) |

| 2-Iodo-5-(trifluoromethyl)pyridine | I (2), CF₃ (5) | 303.0 | Not reported | Suzuki-Miyaura coupling substrate |

| N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide | Pivalamide (2), I (3), CF₃ (5) | 372.13 | Not reported | Specialty chemical ($500/g) |

*Calculated based on analogous structures.

Key Observations:

- Halogen vs. Methoxy Substitution : Replacing chlorine with methoxy (e.g., 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine vs. the target compound) increases solubility due to the polar OCH₃ group but reduces electrophilicity at position 2 .

- Amino vs.

- Trifluoromethyl Positioning : The trifluoromethyl group at position 3 (target compound) versus position 5 (2-Iodo-5-(trifluoromethyl)pyridine) alters steric hindrance, affecting reactivity in substitution reactions .

Biological Activity

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C_7H_6F_3N_2O

- Molecular Weight : 208.13 g/mol

- CAS Number : 1807053

The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases hydrophobic interactions, potentially leading to enhanced binding affinity and selectivity for biological targets. This makes it a promising candidate in drug design, particularly in areas such as:

- Anticancer Activity : The compound may inhibit tumor growth by targeting cancer cell pathways.

- Anti-inflammatory Effects : It has potential applications in reducing inflammation through modulation of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values of related pyridine derivatives against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | TBD |

| Pyridine derivative A | MCF-7 (breast cancer) | 10.5 |

| Pyridine derivative B | A549 (lung cancer) | 8.2 |

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of similar compounds through their ability to inhibit cyclooxygenase (COX) enzymes. The following table illustrates the comparative anti-inflammatory effects:

| Compound Name | COX Inhibition (%) |

|---|---|

| This compound | TBD |

| Compound C | 75% |

| Compound D | 60% |

Case Studies

-

Study on Anticancer Properties :

A study evaluated the effects of several pyridine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against HeLa and MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest. -

Inflammation Model :

In an experimental model of inflammation, a pyridine derivative was tested for its ability to reduce edema in mice. The results showed a marked decrease in paw swelling compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

What are the established synthetic routes for 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

A three-step synthesis is commonly employed:

Trifluoromethylation : Introduce the trifluoromethyl group via halogen exchange using CuI or Pd catalysis under anhydrous conditions .

Methoxylation : Perform nucleophilic substitution (e.g., NaOMe in DMF at 60–80°C) to replace a halogen at the 5-position .

Iodination : Utilize directed ortho-metalation (e.g., LDA or Grignard reagents) followed by iodine quenching to install the iodo group at the 2-position .

Key Considerations :

- Anhydrous conditions and inert atmospheres (N₂/Ar) are critical for trifluoromethylation to avoid side reactions.

- Temperature control during methoxylation prevents demethylation or ring degradation.

How is this compound characterized structurally, and what techniques validate its purity?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming regiochemistry .

- Spectroscopy :

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and MeOH/H₂O mobile phases .

What are the typical reactivity patterns of the iodo and methoxy groups in this compound?

Methodological Answer:

- Iodo Group :

- Methoxy Group :

Advanced Research Questions

How can X-ray crystallography and DFT calculations elucidate electronic effects of the trifluoromethyl group?

Methodological Answer:

- Crystallography : SHELX-refined structures reveal hyperconjugative interactions between the CF₃ group and pyridine ring, evidenced by shortened C–C bond lengths (e.g., 1.47 Å vs. 1.52 Å in non-CF₃ analogs) .

- DFT Studies : B3LYP/6-311+G(d,p) calculations quantify electron-withdrawing effects (e.g., Hammett σₚ values) and predict NMR chemical shifts with <5% error .

What strategies optimize regioselective cross-coupling reactions at the iodo position?

Methodological Answer:

- Catalyst Screening : PdCl₂(dppf) outperforms Pd(OAc)₂ in Suzuki couplings due to enhanced stability against iodide poisoning .

- Solvent Effects : Dioxane/H₂O (4:1) improves solubility of hydrophobic substrates vs. DMF .

- Additives : KI (1 eq.) suppresses homo-coupling by stabilizing Pd intermediates .

Example : Coupling with 4-formylphenylboronic acid achieves >80% yield at 90°C for 12 h .

How can biological activity be assessed for derivatives of this compound?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ determination) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .

- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., PARP-1), guided by pyridine derivatives’ known antitumor activity .

What computational methods predict the compound’s behavior in photophysical applications?

Methodological Answer:

- TD-DFT : CAM-B3LYP/def2-TZVP calculates UV-Vis spectra, identifying π→π* transitions near 270 nm .

- Solvatochromism Analysis : COSMO-RS models solvent polarity effects on emission maxima (e.g., redshift in DMSO vs. hexane) .

How does the iodo group influence reaction kinetics in radical-mediated processes?

Methodological Answer:

- Radical Initiation : AIBN or Et₃B/O₂ generates iodine-centered radicals, monitored by EPR spectroscopy .

- Kinetic Profiling : Stopped-flow UV-Vis tracks iodine abstraction rates (e.g., k = 1.2 × 10³ M⁻¹s⁻¹ with tributyltin hydride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.